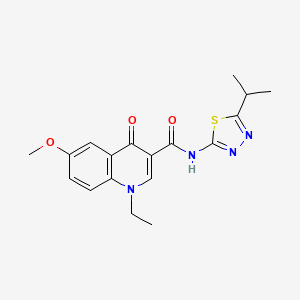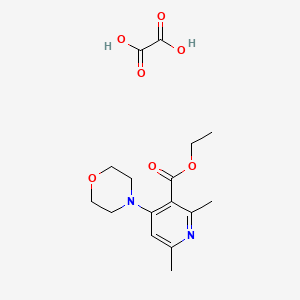
N-(4-ethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide is a chemical compound that has been widely studied for its potential use in scientific research. It is a member of the amide class of compounds and has been found to have a number of interesting properties that make it useful for a variety of applications. In
Wissenschaftliche Forschungsanwendungen
N-(4-ethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been found to have a number of potential scientific research applications. It has been studied as a potential inhibitor of enzymes, such as histone deacetylases, which are involved in the regulation of gene expression. It has also been investigated for its potential use as a fluorescent probe for imaging biological systems, due to its unique spectroscopic properties. Additionally, this compound has been studied for its potential use in the treatment of cancer, due to its ability to induce apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of N-(4-ethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide is not fully understood, but it is believed to involve the inhibition of specific enzymes, such as histone deacetylases. This inhibition leads to changes in gene expression, which can have a variety of effects on cellular processes. Additionally, this compound has been found to induce apoptosis in cancer cells, which may be related to its ability to disrupt the normal functioning of cellular processes.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of histone deacetylases, which can lead to changes in gene expression. Additionally, this compound has been found to induce apoptosis in cancer cells, which may be related to its ability to disrupt the normal functioning of cellular processes. Further research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-ethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide in lab experiments is its ability to inhibit the activity of specific enzymes, such as histone deacetylases. This can be useful for studying the role of these enzymes in various cellular processes. Additionally, this compound has been found to induce apoptosis in cancer cells, which can be useful for studying the mechanisms of cell death in cancer. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain types of studies.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(4-ethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide. One area of interest is the development of new inhibitors of histone deacetylases, which could have potential therapeutic applications in the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential effects on cellular processes. Finally, there is potential for the development of new imaging probes based on the unique spectroscopic properties of this compound.
Synthesemethoden
The synthesis of N-(4-ethylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide involves the condensation of 4-ethylbenzoyl chloride with tetrahydro-2-furanmethanamine, followed by the reaction of the resulting intermediate with ethylenediamine. The final product is obtained through a series of purification steps, such as recrystallization and column chromatography. This synthesis method has been optimized to provide high yields of pure product and has been used successfully in many research studies.
Eigenschaften
IUPAC Name |
N'-(4-ethylphenyl)-N-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-2-11-5-7-12(8-6-11)17-15(19)14(18)16-10-13-4-3-9-20-13/h5-8,13H,2-4,9-10H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHVLJIBDAQWBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24802984 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-ethylphenyl)-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(isopropyl)amino]ethanol](/img/structure/B5126007.png)
![(3R*,4R*)-1-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]-4-(4-morpholinyl)-3-piperidinol](/img/structure/B5126012.png)
![2-({[(4-chlorophenyl)thio]acetyl}amino)-N-(3-pyridinylmethyl)benzamide](/img/structure/B5126020.png)
![4-bromo-N-[2-(difluoromethoxy)phenyl]-3-methoxy-2-naphthamide](/img/structure/B5126033.png)
![4-(4-fluorophenyl)-2-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]-1(2H)-phthalazinone](/img/structure/B5126035.png)

![2-{[5-(3,5-dichlorophenyl)-2-furyl]methylene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5126055.png)
![1,1'-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5126056.png)

![2-(4-bromophenyl)-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5126077.png)

![2-[2-(5,6-dimethyl-1H-benzimidazol-1-yl)ethoxy]benzonitrile](/img/structure/B5126095.png)

![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5126110.png)